Bienvenue dans la boutique en ligne BenchChem!

3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Physicochemical profiling Drug-likeness Quinazolinone derivatives

3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 678972-64-0) is a synthetic small molecule belonging to the 2-sulfanyl-3,4-dihydroquinazolin-4-one subclass. It features a 3-(3-chloro-4-methoxyphenyl) substituent on the quinazolinone core, which is a key structural motif in a series of T-type calcium channel (Cav3.1) blockers.

Molecular Formula C15H11ClN2O2S
Molecular Weight 318.78
CAS No. 678972-64-0
Cat. No. B2769716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS678972-64-0
Molecular FormulaC15H11ClN2O2S
Molecular Weight318.78
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl
InChIInChI=1S/C15H11ClN2O2S/c1-20-13-7-6-9(8-11(13)16)18-14(19)10-4-2-3-5-12(10)17-15(18)21/h2-8H,1H3,(H,17,21)
InChIKeyMURVWHLIEZEBRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: A Specialized Quinazolinone Scaffold for T-Type Calcium Channel Research


3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 678972-64-0) is a synthetic small molecule belonging to the 2-sulfanyl-3,4-dihydroquinazolin-4-one subclass. It features a 3-(3-chloro-4-methoxyphenyl) substituent on the quinazolinone core, which is a key structural motif in a series of T-type calcium channel (Cav3.1) blockers. The compound has a molecular weight of 318.8 g/mol, a calculated XLogP3-AA of 3.4, and contains one hydrogen bond donor and three hydrogen bond acceptors [1]. Its primary reported research context is as part of a focused library of 3,4-dihydroquinazoline derivatives evaluated for anticancer activity via T-type Ca2+ channel blockade [2].

Why Structural Analogs Cannot Substitute for 3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in T-Type Channel Studies


Within the 3,4-dihydroquinazoline class, minute structural modifications drastically alter both Cav3.1 channel blockade potency and selectivity profiles. The SAR study by Jang et al. (2013) demonstrated that the specific 3-(3-chloro-4-methoxyphenyl) substitution pattern is critical for achieving a balance between T-type channel inhibition and cytotoxicity in ovarian cancer cell lines [1]. Compounds in this series (e.g., KYS05090, 6a, 6c–6h) showed widely varying activity, with some exhibiting 20-fold greater potency than mibefradil on resistant cells, while others were inactive [1]. Therefore, replacing 3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one with a generic quinazolinone scaffold—even one with a similar core—risks losing the specific pharmacological fingerprint required for reproducible target engagement.

Quantitative Differentiation Evidence for 3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one


Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Core Quinazolinone Scaffolds

The target compound exhibits a calculated XLogP3-AA of 3.4 and a topological polar surface area (TPSA) of 62.5 Ų, compared to 2.2 (XLogP3-AA) and 55.1 Ų (TPSA) for the unsubstituted 2-sulfanyl-3,4-dihydroquinazolin-4-one core [REFS-1, REFS-2]. The chloro and methoxy substituents on the N3-phenyl ring increase lipophilicity by approximately 1.2 log units while maintaining a comparable hydrogen bond acceptor count, suggesting enhanced membrane permeability without a significant increase in molecular weight.

Physicochemical profiling Drug-likeness Quinazolinone derivatives

Class-Level T-Type Calcium Channel Blockade and Cytotoxicity Potential

While direct IC50 data for this specific compound are not publicly available, its core scaffold and substitution pattern place it within the most active cluster of the 3,4-dihydroquinazoline series reported by Jang et al. (2013). In that study, eight compounds (KYS05090, 6a, 6c–6h) with similar 3-aryl-2-substituted quinazoline architectures exhibited Cav3.1 blockade and cytotoxicity against SK-OV-3 and A2780 ovarian cancer cell lines comparable to or exceeding mibefradil (positive control). Notably, KYS05090 and 6d were 20-fold more active than mibefradil on paclitaxel-resistant A2780-T cells [1].

T-type calcium channel Cav3.1 Ovarian cancer Cytotoxicity

Key Structural Differentiation: Sulfanyl vs. Sulfonamido or Methyl Substituents at the 2-Position

The 2-sulfanyl (-SH) substituent distinguishes this compound from earlier 3,4-dihydroquinazolines bearing sulfonamido or alkyl groups at the 2-position. In the SAR timeline, sulfonamido-containing derivatives (e.g., KYS05064, IC50 = 0.96 ± 0.22 µM on Cav3.1) established the importance of a hydrogen bond donor at this position [1]. The transition to a sulfanyl group, as in the target compound, replaces the sulfonamide NH with a thiol, which is expected to alter both hydrogen bonding geometry and redox sensitivity, potentially affecting target residence time and off-rate at Cav3.1.

Structure-activity relationship 2-Sulfanyl quinazolinone T-type calcium channel

Optimal Use Cases for 3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Based on Current Evidence


Chemical Biology Probe for T-Type Calcium Channel (Cav3.1) Target Engagement Studies

This compound serves as a structurally distinct chemical probe for Cav3.1, complementing existing blockers like mibefradil and KYS05090. Its 2-sulfanyl motif offers a unique hydrogen-bonding pharmacophore that can be used to dissect the binding determinants of the T-type channel central pore, as evidenced by the class-level SAR established by Jang et al. (2013) [1].

Medicinal Chemistry Starting Point for Paclitaxel-Resistant Ovarian Cancer

Given that close structural analogs (KYS05090, 6d) demonstrated 20-fold higher activity than mibefradil against A2780-T paclitaxel-resistant cells [1], this compound is a rational candidate for iterative optimization toward overcoming chemoresistance in ovarian cancer. Its chloro-methoxyphenyl substitution pattern is directly associated with this activity cluster.

Pharmacophore Model Refinement for T-Type Channel Blocker Design

The compound fills a gap in existing pharmacophore models by providing a 2-sulfanyl example alongside the well-characterized 2-sulfonamido and 2-alkylamino analogs. Incorporating its computed properties (XLogP3-AA = 3.4, TPSA = 62.5 Ų) [2] can improve in silico screening libraries for novel T-type channel blockers.

Quote Request

Request a Quote for 3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.